Lipoamido-PEG2-OH

Description

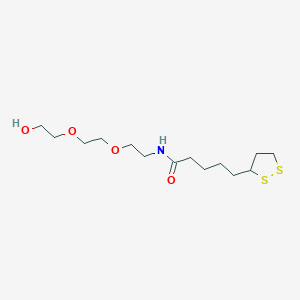

Structure

3D Structure

Properties

IUPAC Name |

5-(dithiolan-3-yl)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO4S2/c16-7-9-19-11-10-18-8-6-15-14(17)4-2-1-3-13-5-12-20-21-13/h13,16H,1-12H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTNIUWBGVLVEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lipoamido-PEG2-OH chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, applications, and relevant experimental methodologies for Lipoamido-PEG2-OH. This bifunctional molecule is of significant interest in the fields of bioconjugation and drug delivery, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

Lipoamido-PEG2-OH, also known as 5-(1,2-dithiolan-3-yl)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}pentanamide, is a molecule that features a lipoamide (B1675559) group, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal hydroxyl group.[1][2][] The lipoamide moiety contains a disulfide bond that can be cleaved under reducing conditions, while the hydroxyl group offers a reactive site for further chemical modification.[][4][5] The PEG spacer enhances the molecule's solubility in aqueous media.[][4]

The following tables summarize the key chemical identifiers and computed physical properties of Lipoamido-PEG2-OH.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| CAS Number | 1674386-82-3[1][2][4][6] |

| IUPAC Name | 5-(dithiolan-3-yl)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide[2][] |

| Molecular Formula | C₁₄H₂₇NO₄S₂[1][2][6] |

| Molecular Weight | 337.50 g/mol [1][2][6] |

| Canonical SMILES | C1CSSC1CCCCC(=O)NCCOCCOCCO[2][][6] |

| InChI | InChI=1S/C14H27NO4S2/c16-7-9-19-11-10-18-8-6-15-14(17)4-2-1-3-13-5-12-20-21-13/h13,16H,1-12H2,(H,15,17)[1][2][] |

| InChIKey | VTTNIUWBGVLVEK-UHFFFAOYSA-N[1][2][] |

| Synonyms | LA-PEG2-OH, Lipoamido-PEG2-alcohol, 5-(1,2-dithiolan-3-yl)-N-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)pentanamide[2][] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Light Yellow or White Solid[] |

| Purity | ≥95% - ≥98% (Varies by supplier)[1][][4] |

| Solubility | Soluble in DMSO[] |

| Boiling Point (Predicted) | 546.5 ± 35.0 °C[][5][7] |

| Density (Predicted) | 1.163 ± 0.06 g/cm³[][5] |

| pKa (Predicted) | 14.36 ± 0.10[5] |

| LogP | 0.47[7] |

| Storage Conditions | Short term (days to weeks) at 2-8°C; Long term (months to years) at -20°C in a dry, dark environment.[1][] |

Core Applications in Drug Development

Lipoamido-PEG2-OH is a versatile linker molecule primarily used in the synthesis of PROTACs.[1][5][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][7] In this context, Lipoamido-PEG2-OH serves as a component of the linker connecting the target protein ligand and the E3 ligase ligand.

The molecule's utility also extends to improving the stability and circulation time of lipid nanoparticles (LNPs) and liposomes in drug delivery and vaccine development.[6] The lipoamido group can anchor the molecule to lipid-based delivery systems, while the hydrophilic PEG chain provides a steric shield, a strategy known as PEGylation, to enhance bioavailability.[8][9]

Caption: Workflow of a PROTAC utilizing a linker like Lipoamido-PEG2-OH.

Experimental Protocols & Characterization

The characterization of Lipoamido-PEG2-OH and its conjugates relies on standard analytical techniques to confirm identity, purity, and structure.

a) High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of Lipoamido-PEG2-OH. A reversed-phase (RP) method is typically effective.[10]

-

System: HPLC system with a UV or universal detector (e.g., CAD, ELSD) or coupled to a mass spectrometer (LC-MS).[10]

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) (both often containing 0.1% formic acid or trifluoroacetic acid) is common.

-

Detection: Due to the lack of a strong UV chromophore, universal detectors or mass spectrometry are preferred for quantification.[10]

-

Sample Preparation: A stock solution is prepared in a suitable solvent like a 1:1 mixture of acetonitrile and water or DMSO, then diluted to a working concentration (e.g., 10-100 µg/mL).[][10]

b) Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. When coupled with HPLC (LC-MS), it provides a powerful tool for identification and purity assessment.[11]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[10]

-

Analysis: The parent ion [M+H]⁺ is observed to confirm the mass. For structural elucidation, tandem MS (MS/MS) can be performed to observe characteristic fragmentation patterns, such as the loss of PEG units (44 Da).[10]

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the unambiguous structural confirmation of Lipoamido-PEG2-OH.[10][11]

-

¹H NMR: Provides information on the number and types of protons, confirming the presence of the lipoamide ring, the PEG chain, and the terminal alcohol.

-

¹³C NMR: Confirms the carbon backbone of the molecule.

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). For urine sample analysis, a buffer is added to maintain a constant pH, and an internal standard like TSP is used for quantification.[12]

Caption: 2D chemical structure of Lipoamido-PEG2-OH.

Conclusion

Lipoamido-PEG2-OH is a well-defined, bifunctional linker with significant applications in advanced drug delivery and the development of novel therapeutics like PROTACs. Its constituent parts—a reactive hydroxyl group, a solubilizing PEG spacer, and a lipoamide anchor—provide a versatile platform for conjugation chemistry. The characterization of this molecule is straightforward using a combination of standard analytical techniques, including HPLC, MS, and NMR, ensuring its quality and suitability for research and development purposes.

References

- 1. xcessbio.com [xcessbio.com]

- 2. Lipoamido-PEG2-alcohol | C14H27NO4S2 | CID 91757804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lipoamido-PEG2-alcohol, 1674386-82-3 | BroadPharm [broadpharm.com]

- 5. Lipoamido-PEG2-alcohol CAS#: 1674386-82-3 [m.chemicalbook.com]

- 6. Lipoamido-PEG2-OH | 1674386-82-3 | ZRC38682 | Biosynth [biosynth.com]

- 7. Lipoamido-PEG2-OH | CAS#:1674386-82-3 | Chemsrc [chemsrc.com]

- 8. Lipoamido-PEG-acid | AxisPharm [axispharm.com]

- 9. biochempeg.com [biochempeg.com]

- 10. benchchem.com [benchchem.com]

- 11. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Lipoamido-PEG2-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Lipoamido-PEG2-OH, a heterobifunctional linker increasingly utilized in advanced drug delivery and targeted protein degradation. Tailored for researchers, scientists, and drug development professionals, this document details the molecule's physicochemical properties, provides experimental protocols for its synthesis and application, and illustrates its role in key biochemical pathways.

Core Molecular Data

Lipoamido-PEG2-OH is a versatile molecule featuring a lipoamide (B1675559) group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group. This structure imparts unique characteristics beneficial for various bioconjugation applications.

| Property | Value | Citation(s) |

| Molecular Weight | 337.50 g/mol | [1][2] |

| Chemical Formula | C14H27NO4S2 | [1][2] |

| CAS Number | 1674386-82-3 | [1] |

| Chemical Name | 5-(1,2-dithiolan-3-yl)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}pentanamide | [1] |

Experimental Protocols

Synthesis of Lipoamido-PEG2-OH

This protocol describes a representative method for the synthesis of Lipoamido-PEG2-OH via amide coupling of lipoic acid and 2-(2-(2-aminoethoxy)ethoxy)ethanol.

Materials:

-

Lipoic acid

-

2-(2-(2-aminoethoxy)ethoxy)ethanol

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexane (B92381) (for chromatography)

Procedure:

-

Activation of Lipoic Acid:

-

Dissolve lipoic acid (1 equivalent) in anhydrous DCM or DMF.

-

Add NHS (1.1 equivalents) and DCC (1.1 equivalents) or HATU (1.1 equivalents) and HOBt (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours to form the activated NHS ester of lipoic acid.

-

-

Amide Coupling:

-

In a separate flask, dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol (1 equivalent) in anhydrous DCM or DMF.

-

Slowly add the activated lipoic acid solution to the amino-PEG-alcohol solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct if DCC was used.

-

Dilute the filtrate with DCM and wash sequentially with saturated NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure Lipoamido-PEG2-OH.

-

Application in Lipid Nanoparticle (LNP) Formulation

Lipoamido-PEG2-OH can be incorporated as a PEGylated lipid in the formulation of LNPs for drug delivery. The lipoamide moiety can facilitate surface functionalization, while the PEG spacer provides a hydrophilic shield.

Materials:

-

Ionizable lipid (e.g., DLin-MC3-DMA)

-

Helper lipid (e.g., DSPC)

-

Cholesterol

-

Lipoamido-PEG2-OH

-

Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0) containing the therapeutic cargo (e.g., mRNA)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Lipid Stock Preparation:

-

Prepare stock solutions of the ionizable lipid, DSPC, cholesterol, and Lipoamido-PEG2-OH in ethanol at desired concentrations.

-

-

Lipid Mixture Formulation:

-

Combine the lipid stock solutions in a predetermined molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:Lipoamido-PEG2-OH) to create the final lipid mixture in ethanol.

-

-

LNP Assembly:

-

Rapidly mix the ethanolic lipid mixture with the aqueous buffer containing the therapeutic cargo at a specific flow rate and ratio, often using a microfluidic mixing device. This rapid mixing leads to the self-assembly of the lipids into LNPs, encapsulating the cargo.

-

-

Dialysis and Concentration:

-

Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and raise the pH.

-

Concentrate the LNP formulation to the desired final concentration using a suitable method like tangential flow filtration.

-

Visualizing Molecular Interactions and Workflows

PROTAC Signaling Pathway

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. Lipoamido-PEG2-OH can serve as a flexible linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.

Caption: PROTAC mechanism utilizing a Lipoamido-PEG2-OH linker.

Experimental Workflow for LNP Formulation

The following diagram illustrates a typical workflow for the formulation of lipid nanoparticles incorporating Lipoamido-PEG2-OH.

Caption: Workflow for Lipid Nanoparticle (LNP) formulation.

References

Lipoamido-PEG2-OH: A Technical Guide to Solubility for Drug Development Professionals

Abstract

Lipoamido-PEG2-OH is a bifunctional linker molecule increasingly utilized in the development of advanced therapeutics, particularly as a component in Proteolysis Targeting Chimeras (PROTACs).[1][2] Its unique structure, combining a lipoamide (B1675559) group with a short hydrophilic di-ethylene glycol (PEG2) spacer, imparts specific physicochemical properties that are critical for its function.[3][4] A thorough understanding of its solubility in common laboratory solvents is paramount for successful formulation, handling, and bioconjugation. This technical guide provides a comprehensive overview of the known solubility characteristics of Lipoamido-PEG2-OH in dimethyl sulfoxide (B87167) (DMSO) and aqueous media, outlines a general protocol for solubility determination, and illustrates its role in targeted protein degradation.

Introduction to Lipoamido-PEG2-OH

Lipoamido-PEG2-OH (CAS No. 1674386-82-3) is composed of three key moieties: a lipoamide group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group (-OH).[5] The lipoamide portion provides a reactive handle and can interact with biological targets, while the PEG spacer is designed to enhance hydrophilicity and improve the pharmacokinetic properties of the final conjugate molecule.[4][] The terminal hydroxyl group offers a versatile point for further chemical modification. This linker is primarily classified as a component for PROTAC synthesis, which are heterobifunctional molecules that induce the degradation of specific target proteins.[1][2]

Solubility Profile

The solubility of a linker molecule like Lipoamido-PEG2-OH is a critical parameter that influences its storage, formulation, and utility in both chemical synthesis and biological assays. The molecule's structure contains both a hydrophobic lipoamide tail and a hydrophilic PEG chain, making its solubility dependent on the nature of the solvent.

Solubility in Organic Solvents

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent widely used for creating high-concentration stock solutions of small molecules for research purposes. Multiple chemical suppliers explicitly state that Lipoamido-PEG2-OH is soluble in DMSO.[7][] This makes DMSO the recommended solvent for preparing initial stock solutions.

Solubility in Aqueous Media

The inclusion of the PEG2 spacer is intended to increase the compound's solubility in aqueous media.[4][][] PEG linkers are well-established tools for imparting water solubility to more hydrophobic molecules.[9][10] However, the presence of the relatively nonpolar lipoamide group means that the overall aqueous solubility may be limited. While qualitative statements from suppliers suggest some degree of water solubility, precise quantitative data is not consistently published. The solubility in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) is expected to be influenced by factors such as pH and the presence of co-solvents.

The diagram below illustrates the relationship between the molecular components of Lipoamido-PEG2-OH and their influence on its solubility.

Quantitative Solubility Data Summary

As of the date of this guide, specific quantitative solubility values for Lipoamido-PEG2-OH are not widely available in public technical literature. The table below summarizes the qualitative information obtained from various chemical suppliers. Researchers are strongly encouraged to determine solubility empirically for their specific buffer systems and experimental conditions.

| Solvent/Medium | Solubility | Source(s) | Notes |

| Organic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Soluble | [7][] | Recommended for primary stock solution preparation. |

| Aqueous Media | |||

| Water / Aqueous Buffers | Expected to be soluble | [4][][] | The PEG spacer is designed to increase water solubility. Quantitative limits are not specified and should be determined experimentally. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

For researchers needing to establish precise solubility limits in a specific aqueous buffer, the shake-flask method is a reliable and widely used approach.[11] The following protocol is a general guideline and may require optimization for specific applications.

Objective: To determine the equilibrium solubility of Lipoamido-PEG2-OH in a chosen aqueous medium (e.g., PBS, pH 7.4).

Materials:

-

Lipoamido-PEG2-OH (solid)

-

Chosen aqueous buffer (e.g., PBS, pH 7.4)

-

Vials with screw caps (B75204) (e.g., 2 mL glass vials)

-

Orbital shaker or rotator with temperature control (set to 25°C or 37°C)

-

Microcentrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

-

Calibrated pipettes and standard lab consumables

Methodology:

-

Preparation of Calibration Standards: Prepare a high-concentration stock solution of Lipoamido-PEG2-OH in DMSO (e.g., 10 mg/mL). Use this stock to prepare a series of calibration standards in the chosen aqueous buffer via serial dilution. These standards will be used to generate a standard curve for quantification.

-

Sample Preparation: Add an excess amount of solid Lipoamido-PEG2-OH to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached (e.g., add 2-5 mg to 1 mL of buffer).

-

Equilibration: Add a precise volume of the chosen aqueous buffer (e.g., 1 mL) to the vial containing the excess solid.

-

Incubation: Securely cap the vial and place it on an orbital shaker. Incubate at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium. Preliminary experiments may be needed to determine the optimal equilibration time.[12]

-

Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sample Collection & Dilution: Carefully collect the supernatant, ensuring no solid particles are disturbed. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any fine particulates. Dilute the clarified supernatant with the aqueous buffer to a concentration that falls within the range of the prepared calibration curve.

-

Quantification: Analyze the diluted sample and the calibration standards using a validated HPLC method.

-

Calculation: Use the standard curve to determine the concentration of Lipoamido-PEG2-OH in the diluted sample. Calculate the original concentration in the undiluted supernatant by multiplying by the dilution factor. This value represents the equilibrium solubility.

The following diagram illustrates the experimental workflow for this protocol.

Application Context: Role in PROTAC Signaling

Lipoamido-PEG2-OH serves as a linker in the synthesis of PROTACs.[1][2] A PROTAC is a chimeric molecule that recruits a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker's role is to connect the target-binding ligand and the E3 ligase ligand with an optimal length and geometry to facilitate the formation of a stable ternary complex (Target Protein—PROTAC—E3 Ligase). The solubility and physicochemical properties imparted by the linker are crucial for the PROTAC's cell permeability and overall efficacy.

The diagram below outlines the canonical PROTAC mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. xcessbio.com [xcessbio.com]

- 3. Lipoamido-PEG2-OH | 1674386-82-3 | ZRC38682 | Biosynth [biosynth.com]

- 4. Lipoamido-PEG2-alcohol, 1674386-82-3 | BroadPharm [broadpharm.com]

- 5. Lipoamido-PEG2-alcohol | C14H27NO4S2 | CID 91757804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 9. biochempeg.com [biochempeg.com]

- 10. chempep.com [chempep.com]

- 11. researchgate.net [researchgate.net]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to the Synthesis and Purification of Lipoamido-PEG2-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Lipoamido-PEG2-OH, a valuable heterobifunctional linker used in drug delivery, bioconjugation, and the development of advanced therapeutic modalities such as PROTACs. This document outlines the synthetic pathway, detailed experimental protocols, purification strategies, and analytical characterization of the target compound.

Introduction

Lipoamido-PEG2-OH is a versatile linker molecule that combines the unique properties of lipoic acid and a short polyethylene (B3416737) glycol (PEG) spacer. The lipoic acid moiety, with its disulfide bond, can anchor to metal surfaces, such as gold nanoparticles, or participate in thiol-disulfide exchange reactions. The hydrophilic PEG spacer enhances water solubility and provides a flexible linkage. The terminal hydroxyl group offers a reactive handle for further chemical modification. The precise synthesis and rigorous purification of Lipoamido-PEG2-OH are paramount to ensure the quality and reproducibility of downstream applications in research and drug development.

Synthesis of Lipoamido-PEG2-OH

The synthesis of Lipoamido-PEG2-OH is typically achieved through a two-step process:

-

Activation of Lipoic Acid: The carboxylic acid of lipoic acid is activated to form a more reactive intermediate, commonly an N-hydroxysuccinimide (NHS) ester.

-

Amide Coupling: The activated lipoic acid is then reacted with 2-(2-(2-aminoethoxy)ethoxy)ethanol to form a stable amide bond, yielding the final product.

Below is a detailed experimental protocol for this synthetic route.

Experimental Protocol: Synthesis

Step 1: Synthesis of Lipoic Acid-NHS Ester

This step involves the activation of the carboxylic acid group of lipoic acid using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

-

Materials:

-

DL-α-Lipoic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Anhydrous Acetonitrile (B52724)

-

-

Procedure:

-

In a round-bottom flask, dissolve DL-α-lipoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add N-hydroxysuccinimide (NHS) (1.1 eq) to the solution and stir until dissolved.

-

In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM.

-

Slowly add the DCC solution to the lipoic acid and NHS mixture at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

-

A white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by vacuum filtration.

-

Wash the filter cake with a small amount of cold DCM.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Lipoic Acid-NHS ester as a yellow solid. This crude product is often used in the next step without further purification.

-

Step 2: Synthesis of Lipoamido-PEG2-OH

This step involves the nucleophilic attack of the primary amine of 2-(2-(2-aminoethoxy)ethoxy)ethanol on the activated carbonyl of the Lipoic Acid-NHS ester.

-

Materials:

-

Crude Lipoic Acid-NHS ester (from Step 1)

-

2-(2-(2-aminoethoxy)ethoxy)ethanol

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)

-

-

Procedure:

-

Dissolve the crude Lipoic Acid-NHS ester (1.0 eq) in anhydrous DCM or DMF.

-

In a separate flask, dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol (1.2 eq) in the same anhydrous solvent.

-

Slowly add the amino-PEG2-OH solution to the Lipoic Acid-NHS ester solution at room temperature with stirring.

-

If desired, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) can be added to the reaction mixture to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

After the reaction is complete, the solvent is removed under reduced pressure to yield the crude Lipoamido-PEG2-OH.

-

Quantitative Data Summary

| Parameter | Step 1: Lipoic Acid-NHS Ester | Step 2: Lipoamido-PEG2-OH |

| Reactant 1 | DL-α-Lipoic acid (1.0 eq) | Lipoic Acid-NHS ester (1.0 eq) |

| Reactant 2 | N-Hydroxysuccinimide (1.1 eq) | 2-(2-(2-aminoethoxy)ethoxy)ethanol (1.2 eq) |

| Coupling Agent | DCC (1.1 eq) | - |

| Solvent | Anhydrous DCM | Anhydrous DCM or DMF |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 12-16 hours | 4-6 hours |

| Typical Yield | >90% (crude) | 70-85% (after purification) |

Purification of Lipoamido-PEG2-OH

Purification of the crude product is crucial to remove unreacted starting materials, byproducts such as N-hydroxysuccinimide and dicyclohexylurea, and any side products. A combination of column chromatography and preparative HPLC is recommended for achieving high purity.

Experimental Protocol: Purification

Method 1: Silica (B1680970) Gel Column Chromatography

This method is effective for the initial purification of the crude product to remove the majority of impurities.

-

Materials:

-

Silica gel (60 Å, 230-400 mesh)

-

Solvents: Dichloromethane (DCM), Methanol (B129727) (MeOH), Chloroform (CHCl₃)

-

Glass column, collection tubes

-

-

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., DCM or a mixture of DCM and a small amount of MeOH).

-

Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Dissolve the crude Lipoamido-PEG2-OH in a minimal amount of DCM.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of increasing polarity. A typical gradient would start with 100% DCM and gradually increase the percentage of methanol (e.g., from 0% to 10% MeOH in DCM).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Method 2: Preparative Reverse-Phase HPLC (RP-HPLC)

For achieving high purity (>95%), preparative RP-HPLC is the recommended final purification step.

-

Materials:

-

Preparative RP-HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

-

-

Procedure:

-

Dissolve the partially purified product from column chromatography in a minimal amount of the initial mobile phase (e.g., 95% A, 5% B).

-

Equilibrate the C18 column with the initial mobile phase.

-

Inject the sample onto the column.

-

Run a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% B over 30-40 minutes).

-

Monitor the elution at a suitable wavelength (e.g., 214 nm or 220 nm).

-

Collect the fractions corresponding to the main product peak.

-

Combine the pure fractions and lyophilize to obtain the final Lipoamido-PEG2-OH product as a viscous oil or solid.

-

Purification Data Summary

| Parameter | Silica Gel Column Chromatography | Preparative RP-HPLC |

| Stationary Phase | Silica Gel (60 Å) | C18 Reverse Phase |

| Mobile Phase | Gradient of DCM/MeOH | Gradient of Water (0.1% TFA)/Acetonitrile (0.1% TFA) |

| Typical Purity | 85-95% | >98% |

Characterization

The identity and purity of the synthesized Lipoamido-PEG2-OH should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Analytical Data

-

¹H NMR (400 MHz, CDCl₃):

-

The spectrum is expected to show characteristic peaks for the lipoic acid moiety (multiplets between 1.4-3.6 ppm), the PEG chain (a prominent multiplet around 3.6-3.7 ppm), and the amide proton (a broad singlet around 6.5-7.5 ppm).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Expected signals include those for the carbonyl carbon of the amide (around 173 ppm), the carbons of the PEG chain (in the range of 60-72 ppm), and the carbons of the lipoic acid backbone.

-

-

Mass Spectrometry (ESI-MS):

-

The expected mass for the protonated molecule [M+H]⁺ is approximately 338.15 g/mol (for C₁₄H₂₇NO₄S₂).

-

Visualizations

Synthesis Pathway

Caption: Synthetic pathway for Lipoamido-PEG2-OH.

Purification Workflow

Caption: Purification workflow for Lipoamido-PEG2-OH.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of Lipoamido-PEG2-OH. The described protocols, when executed with care, should enable researchers and drug development professionals to produce this important linker with high purity, suitable for a wide range of applications. Rigorous analytical characterization is essential to confirm the identity and purity of the final product, ensuring the reliability and reproducibility of subsequent experiments.

An In-Depth Technical Guide to LA-PEG2-OH: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LA-PEG2-OH, a heterobifunctional linker molecule increasingly utilized in bioconjugation, nanotechnology, and drug delivery. This document details its chemical properties, synonyms, and provides a framework for its application in surface modification and nanoparticle functionalization, addressing the need for detailed experimental methodologies in these critical research areas.

Chemical Identity and Properties

LA-PEG2-OH, a molecule combining a lipoic acid moiety, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group, offers a unique set of properties for advanced biomedical applications.

IUPAC Name: 5-(dithiolan-3-yl)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide[1]

Synonyms:

The structure of LA-PEG2-OH incorporates a dithiolane ring from the lipoic acid, which can form a stable dithiol linkage with metal surfaces, particularly gold. The hydrophilic di-ethylene glycol (PEG2) spacer enhances water solubility and biocompatibility, while the terminal hydroxyl group provides a reactive site for further conjugation or modification.[2]

Table 1: Physicochemical Properties of LA-PEG2-OH

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₇NO₄S₂ | [2] |

| Molecular Weight | 337.5 g/mol | [2] |

| Appearance | Pale-yellow/yellow solid or semi-solid | [4] |

| Solubility | Soluble in water, ethanol (B145695), chloroform, DMSO | [4] |

| Purity | Typically >95% | [2][4] |

| Storage | -20°C in a dry, dark place | [2] |

Applications in Research and Drug Development

The unique trifunctional nature of LA-PEG2-OH makes it a versatile tool in several key areas of biomedical research and drug development.

-

Surface Modification of Gold Nanoparticles and Biosensors: The lipoic acid moiety provides a strong and stable anchor to gold surfaces, making LA-PEG2-OH an excellent choice for the functionalization of gold nanoparticles (AuNPs) and the fabrication of biosensors.[5][6][7][8] The PEG spacer creates a hydrophilic layer that reduces non-specific protein adsorption, a critical factor in enhancing the signal-to-noise ratio in biosensing applications and improving the in vivo stability of nanoparticles.[9][10][11]

-

Targeted Drug Delivery: The terminal hydroxyl group can be further functionalized to attach targeting ligands, therapeutic agents, or imaging probes.[2] This allows for the development of sophisticated drug delivery systems where nanoparticles functionalized with LA-PEG2-OH can be directed to specific cells or tissues.

-

Bioconjugation: LA-PEG2-OH can act as a linker to conjugate various biomolecules. The hydroxyl group can be activated to react with other functional groups on proteins, peptides, or other molecules of interest.[12][]

Experimental Protocols

While specific protocols for LA-PEG2-OH are not abundantly available in peer-reviewed literature, the following sections provide detailed, generalized methodologies for its key applications based on established protocols for similar lipoic acid-PEG and alcohol-PEG derivatives. It is crucial to note that optimization of these protocols for specific applications is highly recommended.

Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the surface modification of pre-synthesized AuNPs with LA-PEG2-OH to create a stable, hydrophilic coating.

Materials:

-

Citrate-stabilized AuNP solution

-

LA-PEG2-OH

-

Ethanol (200 proof)

-

Deionized (DI) water

-

Centrifuge and centrifuge tubes

Procedure:

-

Preparation of LA-PEG2-OH Solution: Prepare a stock solution of LA-PEG2-OH in ethanol (e.g., 1 mg/mL).

-

Functionalization Reaction: To the AuNP solution, add the LA-PEG2-OH solution. A typical molar excess of the LA-PEG2-OH is used to ensure complete surface coverage.

-

Incubation: Stir the mixture overnight at room temperature to allow for the formation of a self-assembled monolayer (SAM).

-

Purification:

-

Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and duration will depend on the size of the nanoparticles.

-

Carefully remove the supernatant containing unbound LA-PEG2-OH.

-

Resuspend the nanoparticle pellet in DI water.

-

Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of free linker.[14]

-

-

Final Resuspension: After the final wash, resuspend the purified LA-PEG2-OH functionalized AuNPs in the desired buffer for storage or further use.

Table 2: Quantitative Parameters for AuNP Functionalization

| Parameter | Typical Value/Range | Analytical Technique |

| LA-PEG2-OH Concentration | 1-10 µM | - |

| Incubation Time | 12-24 hours | - |

| Change in Hydrodynamic Diameter | Increase of 5-20 nm | Dynamic Light Scattering (DLS) |

| Change in Surface Plasmon Resonance | Red-shift of 2-10 nm | UV-Vis Spectroscopy |

| Change in Zeta Potential | Shift towards neutrality | Zeta Potential Measurement |

Creation of Self-Assembled Monolayers (SAMs) on Gold Surfaces for Biosensors

This protocol outlines the formation of a LA-PEG2-OH SAM on a gold-coated biosensor chip.

Materials:

-

Gold-coated substrate (e.g., biosensor chip)

-

LA-PEG2-OH

-

Ethanol (200 proof, absolute)

-

Deionized (DI) water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrate. A common method is immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care). Alternatively, UV-ozone cleaning or extensive rinsing with ethanol and DI water can be used. Dry the substrate under a gentle stream of nitrogen gas.

-

Thiol Solution Preparation: Prepare a 1 mM solution of LA-PEG2-OH in absolute ethanol in a clean container.

-

Self-Assembly: Immerse the clean, dry gold substrate into the LA-PEG2-OH solution. Seal the container to minimize exposure to air and light. Allow the self-assembly to proceed for 18-24 hours at room temperature.

-

Rinsing and Drying:

-

Carefully remove the substrate from the thiol solution.

-

Rinse the substrate thoroughly with fresh absolute ethanol to remove any non-covalently bound molecules.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

Characterization: The formation and quality of the SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS).

Table 3: Characterization of SAMs on Gold Surfaces

| Characterization Technique | Expected Outcome |

| Contact Angle Goniometry | Decrease in water contact angle, indicating a more hydrophilic surface. |

| Ellipsometry | Measurement of the monolayer thickness. |

| X-ray Photoelectron Spectroscopy (XPS) | Confirmation of the elemental composition of the surface, including the presence of sulfur, carbon, and oxygen from the linker. |

Bioconjugation via the Terminal Hydroxyl Group

The terminal hydroxyl group of LA-PEG2-OH can be activated for conjugation to amine-containing molecules. This protocol provides a general workflow for this two-step process.

Materials:

-

LA-PEG2-OH functionalized substrate or nanoparticle

-

Amine-containing molecule (e.g., protein, peptide)

-

Activating agents (e.g., N,N'-Disuccinimidyl carbonate (DSC) or p-nitrophenyl chloroformate)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

-

Reaction buffer (amine-free, e.g., PBS, pH 7.2-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification tools (e.g., desalting column, dialysis equipment)

Procedure:

-

Activation of the Hydroxyl Group:

-

Dissolve the LA-PEG2-OH functionalized material in an anhydrous solvent.

-

Add the activating agent (e.g., DSC) and a tertiary amine base.

-

Stir the reaction at room temperature for several hours to form an activated intermediate (e.g., NHS ester).

-

-

Conjugation to Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in the reaction buffer.

-

Add the activated LA-PEG2-OH material to the solution of the amine-containing molecule.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching: Add the quenching buffer to deactivate any unreacted activated groups.

-

Purification: Purify the conjugate to remove excess reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.

Visualization of Workflows and Pathways

To further elucidate the experimental processes and conceptual frameworks, the following diagrams are provided.

Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Lipoamido-PEG2-alcohol, 1674386-82-3 | BroadPharm [broadpharm.com]

- 4. nanocs.net [nanocs.net]

- 5. biochempeg.com [biochempeg.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Nanoparticles Based on Cross-Linked Poly(Lipoic Acid) Protect Macrophages and Cardiomyocytes from Oxidative Stress and Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]

- 12. Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Mechanism of action of the lipoamide group for surface binding

An In-Depth Technical Guide to the Mechanism of Action of the Lipoamide (B1675559) Group for Surface Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

The functionalization of surfaces, particularly those of nanoparticles, is a cornerstone of modern materials science, diagnostics, and therapeutics. The lipoamide group, derived from lipoic acid, offers a robust and versatile platform for creating stable, biocompatible, and functional coatings on various substrates, most notably gold. This guide provides a detailed examination of the chemical mechanism underpinning the binding of the lipoamide group to surfaces. It includes a summary of the binding characteristics, detailed experimental protocols for surface functionalization and characterization, and graphical representations of the key processes and workflows.

Core Mechanism of Lipoamide Surface Binding

The remarkable stability of lipoamide-based surface coatings stems from the unique chemistry of the 1,2-dithiolane (B1197483) ring of lipoic acid (LA) and its reduced form, dihydrolipoic acid (DHLA).

The Critical Role of Dihydrolipoic Acid (DHLA)

Lipoic acid itself, with its cyclic disulfide bond, does not readily bind to noble metal surfaces. The core of the binding mechanism lies in the ring-opening reduction of LA to DHLA, which exposes two free thiol (-SH) groups.[1] This conversion is the essential first step for achieving a strong surface interaction. The reduction can be accomplished through chemical reducing agents, such as sodium borohydride (B1222165) (NaBH₄), or via photochemical methods using UV irradiation.[2][3][4]

Bidentate Chelation and Covalent Bond Formation

Once reduced to DHLA, the molecule acts as a superior anchoring group. The two proximate thiol groups bind simultaneously to the surface atoms of substrates like gold.[1] This process, known as bidentate chelation, is significantly more stable than the binding of monothiol ligands. The interaction involves the formation of strong, covalent gold-thiolate (Au-S) bonds.[5][6][7] This strong affinity ensures the formation of a dense, stable, and largely non-displaceable self-assembled monolayer (SAM).[8] The result is a robustly functionalized surface that can withstand harsh environmental conditions, making it ideal for biomedical applications.

The overall binding process is depicted below.

Quantitative Data on Surface Binding

While the stability of the DHLA-gold interaction is well-established qualitatively, comprehensive quantitative data, such as dissociation constants (Kd), are not widely consolidated in the literature and are highly dependent on the specific nanoparticle system, ligand density, and measurement technique. However, the binding is broadly characterized by its high affinity and low dissociation rate.

| Parameter | Surface Type | Value / Observation | Method | Reference |

| Binding Strength | Gold Nanoparticles | Strong, non-displaceable binding via two thiol groups.[8] More resistant to displacement than monothiol monolayers.[1] | Competitive Assays | [1][8] |

| Ligand Exchange | Gold Nanoparticles | Photoligated LA-R* compounds show a ~3-fold smaller dissociation constant (Kd) than their oxidized LA-R counterparts, indicating stronger binding of the activated form.[4] | Competition Assay | [4] |

| Surface Bonding | Au(111) | X-ray Photoelectron Spectroscopy (XPS) confirms the presence of bound thiolates with a characteristic S2p3/2 binding energy of ~162 eV.[1][5] | XPS | [1][5] |

| Surface Plasmon Shift | Gold Nanoparticles | Ligand exchange from citrate (B86180) to lipoic acid results in a red-shift of the plasmon peak (e.g., 518 nm to 523 nm), indicating successful surface modification.[9] | UV-Vis Spectroscopy | [9] |

Experimental Protocols

The following sections provide generalized protocols for the functionalization of surfaces with lipoamide and their subsequent characterization.

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with Lipoic Acid

This protocol describes a common ligand exchange method to replace a weakly bound stabilizing agent (e.g., citrate) on pre-synthesized AuNPs with a lipoic acid-based coating.

Materials:

-

Citrate-stabilized AuNP solution

-

α-Lipoic Acid (LA)

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) or Ethanol

-

Deionized (DI) water

-

Basic solution (e.g., 0.1 M NaOH) for pH adjustment

Procedure:

-

Lipoic Acid Solution Preparation: Dissolve an excess amount of lipoic acid in methanol or ethanol. For example, prepare a 10 mM stock solution.

-

Reduction to DHLA: In a separate vial under gentle stirring, add a fresh solution of sodium borohydride (e.g., 2-3 molar equivalents to LA) to the lipoic acid solution. The reaction reduces the disulfide bond to form DHLA. This step can be performed immediately before adding to the AuNPs.

-

Ligand Exchange Reaction:

-

Add the freshly prepared DHLA solution to the citrate-stabilized AuNP colloid. A significant molar excess of DHLA (e.g., 250-fold or higher) is often used to drive the ligand exchange reaction to completion.[9]

-

Alternatively, for a one-pot synthesis, a solution of LA can be added to the AuNP colloid, followed by the careful addition of NaBH₄.[3]

-

The pH of the AuNP solution can be adjusted to be basic (e.g., pH 10) to deprotonate the carboxylic acid group of lipoic acid, which can aid in the process.[9]

-

-

Incubation: Allow the mixture to stir at room temperature for several hours (e.g., 12-24 hours) to ensure complete ligand exchange. The container should be protected from light.

-

Purification:

-

Remove unreacted DHLA and displaced citrate ions by repeated centrifugation.[9]

-

After each centrifugation step, discard the supernatant and resuspend the nanoparticle pellet in fresh DI water or a suitable buffer.

-

Alternatively, dialysis can be used for purification, which is effective for removing small molecule impurities.[3][10]

-

-

Storage: Store the final DHLA-functionalized AuNPs in an aqueous buffer, often at a slightly basic pH (~9) and protected from light at 4°C.[3]

Protocol 2: Characterization of Lipoamide-Functionalized Nanoparticles

Confirming the successful functionalization and characterizing the resulting nanoparticles are critical steps.

1. UV-Visible (UV-Vis) Spectroscopy

-

Purpose: To confirm surface modification.

-

Methodology: Acquire the UV-Vis spectrum of the nanoparticle solution before and after the ligand exchange reaction.

-

Expected Result: For gold nanoparticles, a red-shift (a shift to a longer wavelength) of the surface plasmon resonance (SPR) peak is indicative of a change in the local refractive index at the nanoparticle surface, confirming the binding of the new ligand.[9] For instance, a shift from 518 nm to 523 nm is typical.[9]

2. Dynamic Light Scattering (DLS)

-

Purpose: To measure the change in hydrodynamic diameter.

-

Methodology: Analyze the particle size distribution of the nanoparticles in solution before and after functionalization.

-

Expected Result: An increase in the hydrodynamic diameter is expected due to the replacement of the smaller citrate molecules with the bulkier lipoamide ligand.[3][10] This also helps to assess the colloidal stability and check for aggregation.

3. Transmission Electron Microscopy (TEM)

-

Purpose: To visualize the nanoparticle core and assess morphology.

-

Methodology: Deposit a dilute solution of the nanoparticles onto a TEM grid and allow it to dry. Image the nanoparticles to determine their core size, shape, and dispersity.

-

Expected Result: TEM confirms that the nanoparticle core remains unchanged during the ligand exchange process and that the particles are not significantly aggregated.[9][10]

4. X-ray Photoelectron Spectroscopy (XPS)

-

Purpose: To provide direct evidence of the gold-thiolate bond.

-

Methodology: Analyze a dried sample of the functionalized nanoparticles. The high-resolution spectrum of the S 2p region is of primary interest.

-

Expected Result: The spectrum should show a doublet with the S 2p3/2 peak located at approximately 162 eV, which is characteristic of a sulfur atom covalently bound to a gold surface (a thiolate).[5] Unbound thiol or disulfide groups would appear at higher binding energies (163.5-164 eV).[1]

References

- 1. researchgate.net [researchgate.net]

- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. chem.fsu.edu [chem.fsu.edu]

- 5. researchgate.net [researchgate.net]

- 6. UV light promoted dihydrolipoic acid and its alanine derivative directed rapid synthesis of stable gold nanoparticles and their catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nanocomposix.com [nanocomposix.com]

- 9. Lipoic Acid Decorated Gold Nanoparticles and Their Application in the Detection of Lead Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipoic Acid Gold Nanoparticles Functionalized with Organic Compounds as Bioactive Materials - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the PEG2 Spacer in Bioconjugation and Enhanced Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, the precise engineering of bioconjugates—such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—is paramount to their success. The linker, a seemingly simple component connecting the biological moiety to a payload, plays a critical role in the overall efficacy, stability, and pharmacokinetic profile of the conjugate. Among the diverse array of linker technologies, the use of polyethylene (B3416737) glycol (PEG) spacers has become a cornerstone of modern bioconjugate design. This in-depth technical guide focuses on the specific role of the short, discrete PEG2 spacer (containing two ethylene (B1197577) glycol units) in bioconjugation and its profound impact on the solubility of the resulting constructs. Through a comprehensive review of quantitative data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the essential knowledge to effectively leverage the PEG2 spacer in the development of next-generation therapeutics.

The fundamental advantage of incorporating a PEG spacer lies in its inherent hydrophilicity. The repeating ether units of the PEG backbone form hydrogen bonds with water molecules, creating a hydration shell around the bioconjugate.[1] This property is particularly crucial when working with hydrophobic payloads, which are common in ADC and PROTAC design, as it mitigates aggregation and enhances aqueous solubility.[2][3] The PEG2 spacer, while short, provides a significant enhancement in hydrophilicity, offering a balance between improved solubility and a minimal increase in the overall size of the conjugate.

Core Principles: The PEG2 Spacer Advantage

The strategic incorporation of a PEG2 spacer into a bioconjugate imparts several key advantages:

-

Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are hydrophobic, leading to challenges in formulation and a propensity for aggregation, which can diminish efficacy and increase immunogenicity.[2] The hydrophilic nature of the PEG2 spacer significantly improves the aqueous solubility of the entire conjugate, preventing aggregation and facilitating easier handling and formulation.[1][4]

-

Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible and non-immunogenic polymer. The PEG2 spacer can "shield" the conjugated payload, potentially reducing its immunogenicity.[4]

-

Optimized Spacing and Flexibility: The PEG2 spacer provides a defined and flexible distance between the conjugated molecules. This is critical for maintaining the biological activity of each component. For instance, in an ADC, the spacer can prevent the cytotoxic drug from sterically hindering the antibody's binding to its target antigen.[5] In PROTACs, the flexibility of the PEG linker is crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[6]

-

Improved Pharmacokinetics: Even short PEG chains can influence the pharmacokinetic profile of a bioconjugate. The hydrophilic nature of the PEG2 spacer contributes to a hydration shell that can reduce non-specific clearance and potentially prolong circulation half-life.[4]

Quantitative Impact of the PEG2 Spacer

The decision to incorporate a PEG spacer and the choice of its length are critical design parameters that can be guided by quantitative data. The following tables summarize the impact of PEG spacers, with a focus on short PEG linkers like PEG2, on key bioconjugate properties.

Table 1: Effect of PEG Spacer Length on PROTAC Cell Permeability

| Compound Series | Linker | Apparent Permeability (Pₑ) x 10⁻⁶ cm/s |

| VH032-based PROTACs | Alkyl | 0.09 |

| PEG2 | 0.04 | |

| "AT" Series | No Spacer | 0.20 |

| PEG2 | 0.15 | |

| "CM/CMP" Series | No Spacer | 0.35 |

| PEG2 | 0.25 |

Data adapted from studies on VH032-based PROTACs targeting bromodomains.[7] This table illustrates that while increasing PEG length can sometimes decrease passive permeability, a short PEG2 spacer can still maintain a reasonable permeability profile compared to longer PEG chains.

Table 2: Impact of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Aggregation

| Linker Type | Representative Structure | Drug-to-Antibody Ratio (DAR) | Aggregation (%) |

| Short-Chain Linear PEG | m-PEG2-Amino | ~8 | <5% |

| Medium-Chain Linear PEG | m-PEG8-Amine | ~8 | <2% |

| Long-Chain Linear PEG | m-PEG24-Amine | ~8 | <1% |

Data adapted from a comparative analysis of PEG linkers in ADCs.[8] This table demonstrates that while longer PEG chains are more effective at reducing aggregation at high drug loading, a PEG2 spacer still significantly mitigates aggregation compared to non-PEGylated counterparts.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of PEG2 spacers in bioconjugation. The following are representative protocols for key experiments.

Protocol 1: General Procedure for Antibody-Drug Conjugation using an NHS-PEG2-Maleimide Linker

This protocol describes a common two-step process for conjugating a thiol-containing drug payload to an antibody via a heterobifunctional NHS-PEG2-Maleimide linker.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

NHS-PEG2-Maleimide linker

-

Thiol-containing drug payload

-

Reducing agent (e.g., TCEP)

-

Quenching reagent (e.g., Tris or glycine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Thiolation (if necessary): If the antibody does not have available free thiols, reduce a controlled number of interchain disulfide bonds using a reducing agent like TCEP. Incubate the antibody with a 2-5 fold molar excess of TCEP for 1-2 hours at 37°C. Remove excess TCEP using a desalting column.

-

Reaction of Antibody with NHS-PEG2-Maleimide:

-

Dissolve the NHS-PEG2-Maleimide linker in a suitable organic solvent like DMSO to a concentration of 10 mg/mL immediately before use.

-

Add the activated linker solution to the antibody solution at a 5- to 20-fold molar excess.

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring. The NHS ester will react with primary amines (lysine residues) on the antibody.

-

Remove excess, unreacted linker by buffer exchange using a desalting column.

-

-

Conjugation of Drug Payload:

-

Add the thiol-containing drug payload to the maleimide-activated antibody solution at a 2- to 5-fold molar excess relative to the antibody.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. The maleimide (B117702) group will react with the thiol group on the drug.

-

-

Quenching: Add a quenching reagent like N-acetylcysteine to a final concentration of 1 mM to cap any unreacted maleimide groups.

-

Purification: Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug, linker, and antibody.

-

Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. Assess the level of aggregation by Size-Exclusion Chromatography (SEC).

Protocol 2: Quantitative Solubility Assay for PEGylated Peptides

This protocol describes a method to quantitatively assess the improvement in peptide solubility after conjugation with a PEG2 spacer.

Materials:

-

Unmodified peptide

-

PEG2-conjugated peptide

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Stock Solution Preparation: Prepare concentrated stock solutions of both the unmodified and PEG2-conjugated peptides in a solvent in which they are fully soluble (e.g., DMSO).

-

Serial Dilution: Create a series of dilutions of each peptide in the aqueous buffer to achieve a range of final concentrations.

-

Equilibration: Incubate the solutions at room temperature for 2 hours with gentle agitation to allow them to reach equilibrium.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) for 20-30 minutes to pellet any insoluble material.

-

Quantification of Soluble Peptide:

-

Carefully collect the supernatant from each sample.

-

Measure the concentration of the peptide in the supernatant using a suitable method. For peptides containing aromatic residues, UV absorbance at 280 nm can be used. Alternatively, a more accurate quantification can be achieved using reverse-phase HPLC with a standard curve.

-

-

Data Analysis: Plot the measured soluble concentration against the initial concentration for both the unmodified and PEG2-conjugated peptides. The concentration at which the curve plateaus represents the solubility limit.

Mandatory Visualizations

PROTAC-Mediated Protein Degradation Pathway

Caption: PROTAC-mediated protein degradation pathway highlighting the role of the PEG2 spacer.

Experimental Workflow for Bioconjugation with a PEG2 Spacer

Caption: A typical experimental workflow for bioconjugation using a PEG2 spacer.

Conclusion and Future Perspectives

The PEG2 spacer, though one of the shortest in the PEG linker family, plays a profoundly important role in the design and development of advanced bioconjugates. Its ability to significantly enhance aqueous solubility while providing a flexible, biocompatible linkage makes it an invaluable tool for overcoming the challenges associated with hydrophobic payloads. The quantitative data and experimental protocols presented in this guide underscore the critical impact of even short PEG chains on the physicochemical properties and performance of complex therapeutics like ADCs and PROTACs.

As the field of bioconjugation continues to evolve, the rational design of linkers will become increasingly sophisticated. A thorough understanding of the structure-activity relationships of different spacer lengths and compositions, supported by robust analytical characterization, is essential for the successful development of novel bioconjugates with optimized efficacy and safety profiles. The strategic application of the PEG2 spacer will undoubtedly continue to be a key driver of innovation in medicine and biotechnology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. purepeg.com [purepeg.com]

- 4. biochempeg.com [biochempeg.com]

- 5. benchchem.com [benchchem.com]

- 6. N-Maleimide-N-bis(PEG2-NHS ester) - Creative Biolabs [creative-biolabs.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Biocompatibility and Toxicity of Lipoamido-PEG Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipoamido-PEG derivatives are a class of biocompatible polymers increasingly utilized in drug delivery, nanotechnology, and biomedical applications. This guide provides a comprehensive overview of their biocompatibility and toxicity profiles, drawing from available scientific literature. While specific quantitative toxicity data for Lipoamido-PEG derivatives remains limited, this document extrapolates from data on closely related polyethylene (B3416737) glycol (PEG) derivatives and PEGylated systems to provide a thorough assessment. The guide details standard experimental protocols for evaluating biocompatibility and toxicity and visualizes key cellular pathways and experimental workflows to support researchers in their study design and interpretation. Overall, Lipoamido-PEG derivatives are considered to possess a favorable safety profile, characterized by low cytotoxicity, minimal immunogenicity, and good hemocompatibility, largely attributed to the presence of the PEG component.

Introduction

The conjugation of lipoic acid or its amide form (lipoamide) with polyethylene glycol (PEG) yields Lipoamido-PEG derivatives, which are amphiphilic molecules with unique properties. The lipoic acid moiety provides a robust anchor for attachment to various surfaces, particularly gold nanoparticles, while the PEG chain imparts hydrophilicity, steric hindrance, and "stealth" properties, reducing recognition by the immune system. These characteristics make them ideal candidates for surface modification of nanoparticles, enhancing their stability, solubility, and biocompatibility for in vivo applications. This guide will delve into the critical aspects of their interaction with biological systems, focusing on biocompatibility and potential toxicity.

Biocompatibility Profile

The biocompatibility of Lipoamido-PEG derivatives is largely influenced by the well-established biocompatible nature of PEG. PEGylation is a widely adopted strategy to improve the safety profile of therapeutic agents and nanomaterials.

In Vitro Cytotoxicity

Table 1: Representative Cytotoxicity Data for Various PEG Derivatives (as a proxy)

| PEG Derivative/PEGylated System | Cell Line | Assay | IC50 / Cell Viability | Reference |

| PEG 200 (30 w/v%) | Caco-2 | MTT | ~60% viability | [2][3] |

| PEG 400 (30 w/v%) | Caco-2 | MTT | ~70% viability | [2][3] |

| PEG 1000 (30 w/v%) | Caco-2 | MTT | ~75% viability | [2][3] |

| PEG 4000 (30 w/v%) | Caco-2 | MTT | ~80% viability | [2][3] |

| PEG-coated Gold Nanoparticles (up to 200 µg/mL) | MG-63 | MTT | >90% viability | [4] |

| Folate-PEG modified liposomes (50 µg/mL) | HCT116 | MTT | ~60% viability | [5] |

Note: This table provides illustrative data for various PEG derivatives and PEGylated systems to indicate the general low cytotoxicity of PEGylated materials. It does not represent data for Lipoamido-PEG derivatives specifically.

Hemocompatibility

Hemocompatibility is a critical parameter for intravenously administered materials. Assays for hemolysis, platelet aggregation, and complement activation are used to assess the interaction of materials with blood components. PEGylation is known to significantly improve the hemocompatibility of nanoparticles by reducing protein adsorption and subsequent recognition by the immune system.

Table 2: Representative Hemocompatibility Data for PEGylated Systems (as a proxy)

| PEGylated System | Assay | Result | Reference |

| PEG-coated Nanoparticles | Hemolysis | Generally low (<5%) | [6] |

| PEGylated Liposomes | Complement Activation (SC5b-9) | Reduced compared to non-PEGylated | [3][7] |

| PEGylated Nanoparticles | Platelet Aggregation | Generally low | Lacking specific quantitative data in search results |

Note: This table provides a general overview of the hemocompatibility of PEGylated systems. Specific quantitative data for Lipoamido-PEG derivatives is not currently available.

Immunogenicity

A key advantage of PEGylation is the reduction of immunogenicity. The hydrophilic PEG chains create a "stealth" effect, masking the material from recognition and uptake by the mononuclear phagocyte system (MPS). However, it is important to note that anti-PEG antibodies can exist in a significant portion of the population and can be induced by repeated administration of PEGylated therapeutics, potentially leading to accelerated blood clearance (ABC) phenomenon and hypersensitivity reactions[7][8].

Toxicity Profile

In Vivo Toxicity

Systematic in vivo toxicity studies with specific LD50 values for Lipoamido-PEG derivatives are not extensively reported. However, the toxicity of PEG itself is very low. The FDA has approved numerous PEGylated drugs, and PEGs are used in a variety of pharmaceutical and consumer products[9]. High doses of high-molecular-weight PEGs administered to rats have been associated with tissue vacuolation, but without an inflammatory response[10]. Acute oral toxicity studies on various chemicals following OECD Guideline 420 often show high LD50 values, indicating low acute toxicity[11].

Table 3: Representative In Vivo Toxicity Data for PEGs (as a proxy)

| Compound | Animal Model | Route of Administration | LD50 / Toxicity Finding | Reference |

| Various PEGs | Mouse, Rat | Intraperitoneal | > 3.1 g/kg | [12] |

| High MW PEGs (20, 40, 60 kDa) | Rat | Subcutaneous, Intravenous | No significant changes in body weight; tissue vacuolation observed. | [10] |

| PEG-coated Gold Nanoparticles | Mice | Intravenous | No obvious toxicity at 4000 µg/kg over 28 days. | [13] |

Note: This table provides general in vivo toxicity data for PEGs and PEGylated systems as a proxy for Lipoamido-PEG derivatives.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Prepare serial dilutions of the Lipoamido-PEG derivative in cell culture medium. Remove the old medium from the cells and add the prepared test solutions. Include a vehicle control (medium without the test substance) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the cells with the test substance for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Hemocompatibility: Hemolysis Assay (based on ISO 10993-4)

This assay determines the extent of red blood cell (RBC) lysis caused by a material.

Protocol:

-

Blood Collection: Obtain fresh anticoagulated blood (e.g., from a rabbit or human donor).

-

RBC Preparation: Centrifuge the blood to pellet the RBCs. Wash the RBCs multiple times with phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a desired concentration (e.g., 2% v/v).

-

Incubation:

-

Direct Contact: Add the Lipoamido-PEG derivative directly to the RBC suspension.

-

Indirect Contact (Extract): Prepare an extract of the material by incubating it in PBS. Add the extract to the RBC suspension.

-

-

Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs in a known hemolytic agent like Triton X-100 or distilled water).

-

Incubation: Incubate all samples at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.

-

Centrifugation: Centrifuge the samples to pellet intact RBCs and cell debris.

-

Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin using a spectrophotometer at a wavelength of 540 nm.

-

Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] * 100

A hemolysis rate below 2% is generally considered non-hemolytic, between 2% and 5% is slightly hemolytic, and above 5% is considered hemolytic[14][15].

In Vivo Acute Oral Toxicity (based on OECD Guideline 420: Fixed Dose Procedure)

This method is used to assess the acute oral toxicity of a substance.

Protocol:

-

Animal Selection: Use healthy, young adult rodents (typically rats), usually females, from a single strain.

-

Housing and Fasting: House the animals individually and fast them overnight before dosing (with access to water).

-

Dose Administration: Administer the Lipoamido-PEG derivative in a single dose by gavage. The starting dose is selected based on a sighting study, with fixed dose levels of 5, 50, 300, and 2000 mg/kg (or 5000 mg/kg in some cases)[16][17][18][19].

-

Observation: Observe the animals closely for the first few hours after dosing and then daily for 14 days for any signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Record body weights weekly.

-

Endpoint: The endpoint is not lethality but the observation of clear signs of toxicity at a particular dose level. The results are used to classify the substance according to the Globally Harmonised System (GHS).

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Visualization of Cellular Pathways and Workflows

Signaling Pathways

Lipoamide (B1675559), the active amide of lipoic acid, has been shown to influence cellular signaling pathways, particularly those related to mitochondrial biogenesis and oxidative stress. While the direct effects of Lipoamido-PEG derivatives on these pathways are not yet fully elucidated, the activity of the lipoamide moiety provides valuable insights.

Caption: Lipoamide stimulates mitochondrial biogenesis via the eNOS-cGMP-PKG signaling pathway[15][20].

Lipoamido-PEG derivatives may also modulate inflammatory responses through pathways like NF-κB and MAPK, and influence cellular redox balance.

Caption: Potential modulation of NF-κB, MAPK, and Nrf2 pathways by Lipoamido-PEG derivatives[21][22][23][24][25].

Experimental Workflows

The following diagrams illustrate the general workflows for the key biocompatibility and toxicity assays.

Caption: General workflow for assessing in vitro cytotoxicity using the MTT assay[26][27][28].

Caption: General workflow for assessing hemocompatibility via the hemolysis assay[29][30][31][32].

Conclusion

Lipoamido-PEG derivatives represent a promising class of materials for various biomedical applications due to their favorable biocompatibility profile. The available evidence, largely extrapolated from studies on other PEGylated systems, suggests that these derivatives are likely to exhibit low cytotoxicity, good hemocompatibility, and reduced immunogenicity. However, there is a clear need for further research to generate specific quantitative toxicity data for Lipoamido-PEG derivatives to fully substantiate their safety profile. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers designing and interpreting biocompatibility and toxicity studies of these and other novel biomaterials. As with any material intended for biomedical use, a thorough case-by-case evaluation is essential.

References

- 1. PEGylated nanoparticles interact with macrophages independently of immune response factors and trigger a non-phagocytic, low-inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological markers of oxidative stress: Applications to cardiovascular research and practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 4. Assessing the toxicity of one-step-synthesized PEG-coated gold nanoparticles: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-PEG antibodies compromise the integrity of PEGylated lipid-based nanoparticles via complement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential induction of anti-PEG antibodies and complement activation toward PEGylated therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Safety assessment on polyethylene glycols (PEGs) and their derivatives as used in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toxicity of high-molecular-weight polyethylene glycols in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. dovepress.com [dovepress.com]

- 14. researchgate.net [researchgate.net]

- 15. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]

- 16. leadinglifetechnologies.com [leadinglifetechnologies.com]

- 17. oecd.org [oecd.org]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. oecd.org [oecd.org]

- 20. Biomarkers of Oxidative and Radical Stress | MDPI [mdpi.com]

- 21. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Lipoamide Ameliorates Oxidative Stress via Induction of Nrf2/ARE Signaling Pathway in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]